1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE
Overview
Description
1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 2,4,5-trichlorophenoxy group attached to an acetyl-thiosemicarbazide moiety. The presence of multiple chlorine atoms and the thiosemicarbazide group contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and quality. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiosemicarbazide group to corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the 2,4,5-trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The acetyl-thiosemicarbazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The presence of the 2,4,5-trichlorophenoxy group and the thiosemicarbazide moiety contributes to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE can be compared with other similar compounds, such as:
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but lacking the thiosemicarbazide group.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy compound with fewer chlorine atoms and different chemical properties.
Thiosemicarbazide derivatives: Compounds with similar thiosemicarbazide moieties but different substituents on the phenoxy group.
Properties
IUPAC Name |
[[2-(2,4,5-trichlorophenoxy)acetyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3N3O2S/c10-4-1-6(12)7(2-5(4)11)17-3-8(16)14-15-9(13)18/h1-2H,3H2,(H,14,16)(H3,13,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGOJPULUQREEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405593 | |
Record name | 2-[(2,4,5-Trichlorophenoxy)acetyl]hydrazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35870-25-8 | |
Record name | NSC120280 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2,4,5-Trichlorophenoxy)acetyl]hydrazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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